molecular formula C32H40MgN2O10 B15184711 Magnesium, bis(3-(((carboxy-kappaO)methyl)(4-methylphenyl)amino-kappaN)-2-hydroxypropyl 2-methyl-2-propenoato)-, (T-4)- CAS No. 211810-95-6

Magnesium, bis(3-(((carboxy-kappaO)methyl)(4-methylphenyl)amino-kappaN)-2-hydroxypropyl 2-methyl-2-propenoato)-, (T-4)-

Cat. No.: B15184711
CAS No.: 211810-95-6
M. Wt: 637.0 g/mol
InChI Key: ZJVXDDVRDPFPBP-UHFFFAOYSA-L
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Description

Magnesium, bis(3-(((carboxy-kappaO)methyl)(4-methylphenyl)amino-kappaN)-2-hydroxypropyl 2-methyl-2-propenoato)-, (T-4)- is a complex organometallic compound. It features a magnesium ion coordinated with ligands that include carboxylate and amino groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of magnesium salts with the appropriate ligands. The process may include:

    Ligand Preparation: Synthesizing the ligands, which involves the reaction of 4-methylphenylamine with 2-hydroxypropyl 2-methyl-2-propenoic acid.

    Complex Formation: Reacting the prepared ligands with a magnesium salt (e.g., magnesium chloride) under controlled conditions to form the desired complex.

Industrial Production Methods

Industrial production may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes:

    Batch Processing: Large reactors where the ligands and magnesium salts are mixed and reacted.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation-Reduction: The magnesium center can participate in redox reactions.

    Substitution: Ligands can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products

The reactions typically yield products where the magnesium center remains intact, but the ligands are modified. For example, oxidation might convert hydroxyl groups to carbonyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in organic synthesis reactions.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology and Medicine

    Drug Delivery: Potential use in drug delivery systems due to its ability to coordinate with various molecules.

    Biological Imaging: Utilized in imaging techniques due to its unique chemical properties.

Industry

    Coatings: Used in protective coatings due to its stability and reactivity.

    Electronics: Incorporated into electronic materials for improved performance.

Mechanism of Action

The compound exerts its effects through coordination chemistry. The magnesium ion interacts with various molecular targets, facilitating reactions or stabilizing structures. The pathways involved often include:

    Ligand Exchange: Ligands can be exchanged with other molecules, altering the compound’s reactivity.

    Electron Transfer: The magnesium center can participate in electron transfer reactions, influencing redox processes.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium bis(2-hydroxyethyl)terephthalate
  • Magnesium bis(acetylacetonate)
  • Magnesium bis(2,4-pentanedionate)

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specific interactions with biological molecules.

Properties

CAS No.

211810-95-6

Molecular Formula

C32H40MgN2O10

Molecular Weight

637.0 g/mol

IUPAC Name

magnesium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate

InChI

InChI=1S/2C16H21NO5.Mg/c2*1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h2*4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;;+2/p-2

InChI Key

ZJVXDDVRDPFPBP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Mg+2]

Origin of Product

United States

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